molecular formula C19H25N3O3 B2650553 N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361899-32-1

N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2650553
CAS No.: 2361899-32-1
M. Wt: 343.427
InChI Key: NJWPOSDYQFIYIQ-UHFFFAOYSA-N
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Description

N-[3-(2-Methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a prop-2-enoyl group at position 1 and a 3-(2-methylpropanamido)phenyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-17(23)22-10-8-14(9-11-22)19(25)21-16-7-5-6-15(12-16)20-18(24)13(2)3/h4-7,12-14H,1,8-11H2,2-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPOSDYQFIYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amide Group: The amide group is introduced by reacting the piperidine derivative with 2-methylpropanoyl chloride under basic conditions.

    Addition of the Enoyl Group: The final step involves the addition of the enoyl group through a reaction with prop-2-enoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and enoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide and analogous compounds:

Compound Molecular Weight Key Substituents Reported/Potential Activity Reference
This compound ~431.46 (calculated) 3-(2-Methylpropanamido)phenyl, prop-2-enoyl Hypothetical kinase or protease inhibitor
MCC14 (N-(3-chloro-4-methylphenyl)-1-(complex opioid-linked chain)piperidine-4-carboxamide) Not specified Chloro-methylphenyl, opioid-chemokine receptor-targeting chain Mu opioid/chemokine receptor dual inhibitor
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Not specified 4-Fluorobenzyl, naphthalenylethyl SARS-CoV-2 protease inhibition (predicted)
N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide 359.38 4-Phenyl, prop-2-enoyl, trifluoromethylphenyl-hydroxyethyl Building block for covalent inhibitors
N-methyl-1-(2-phenylethenesulfonyl)-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide 359.38 2-Phenylethenesulfonyl, pyrrolidinylphenylmethyl Synthetic intermediate (Enamine catalogue)

Key Observations:

Substituent Diversity: The target compound’s 3-(2-methylpropanamido)phenyl group distinguishes it from MCC14 (chloro-methylphenyl) and the fluorobenzyl/naphthyl derivatives in SARS-CoV-2 inhibitors .

Biological Targets :

  • MCC14 incorporates a opioid receptor-binding chain, enabling dual inhibition of pain pathways , whereas SARS-CoV-2-focused analogs prioritize bulkier aromatic groups (naphthyl) for viral protease interaction .
  • The target compound’s lack of polar groups (e.g., hydroxyl or sulfonyl) may limit solubility compared to Enamine’s sulfonyl derivatives .

Structural Flexibility :

  • Piperidine-4-carboxamides are highly tunable; substituents at the carboxamide nitrogen and piperidine positions dictate target selectivity and pharmacokinetic properties.

Research Findings and Hypotheses

Computational Insights (AutoDock Vina):

For example:

  • Analogous acrylamide-containing compounds (e.g., covalent kinase inhibitors) likely exploit the prop-2-enoyl group to form irreversible bonds with cysteine residues in target proteins.
  • The 3-(2-methylpropanamido)phenyl group may enhance hydrophobic interactions with enzyme pockets, similar to naphthyl groups in SARS-CoV-2 inhibitors .

Therapeutic Potential:

  • Pain Management : MCC14’s success in targeting opioid/chemokine receptors supports further exploration of piperidine-4-carboxamides in neuropathic pain.
  • Antiviral Activity : Structural parallels to SARS-CoV-2 inhibitors suggest the target compound could be repurposed for viral protease inhibition with appropriate substituent optimization.

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